Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
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Overview
Description
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials. The reaction conditions often involve the use of sodium hydride in a mixture of diethyl ether and dimethyl sulfoxide at room temperature .
Chemical Reactions Analysis
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials, such as organic dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:
Methyl 1-hydroxyindole-3-carboxylate: Known for its biological activities and used in similar research applications.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another pyrrole derivative with potent antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
Overview of the Compound
Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a synthetic derivative belonging to the pyrrole class of compounds. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the cyanophenyl group may enhance its binding affinity to target proteins, leading to altered physiological responses.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological properties:
- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant effects, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
Case Studies
- Antioxidant Studies : A study evaluated the antioxidant activity of related pyrrole derivatives using DPPH and ABTS assays. Results indicated that compounds with similar structural motifs effectively scavenged free radicals, suggesting a potential protective role against oxidative damage.
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values in the micromolar range, indicating its potential as an anticancer agent.
Data Table
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 1-(3-cyanophenyl)-4,6-dioxo-5-propyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4/c1-3-7-21-16(22)12-13(17(21)23)15(18(24)25-2)20-14(12)11-6-4-5-10(8-11)9-19/h4-6,8,12-15,20H,3,7H2,1-2H3 |
InChI Key |
DKELJNCSNPJSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC |
Origin of Product |
United States |
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